REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][C:4]#[CH:5].O[N:9]1[C:13](=[O:14])[CH2:12][CH2:11][C:10]1=[O:15].C1CCC(N=C=NC2CCCCC2)CC1.C(O)(=O)C>C1COCC1>[O:15]=[C:10]1[CH2:11][CH2:12][C:13](=[O:14])[N:9]1[O:6][C:1](=[O:7])[CH2:2][CH2:3][C:4]#[CH:5]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCC#C)(=O)O
|
Name
|
|
Quantity
|
5.87 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 1 h at −10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
then left
|
Type
|
STIRRING
|
Details
|
to stir at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
(A white precipitate was observed after 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The resulting DCU was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was then evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(CC1)=O)OC(CCC#C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |